molecular formula C7H10O B1582088 2,4-Heptadienal CAS No. 5910-85-0

2,4-Heptadienal

Cat. No. B1582088
CAS RN: 5910-85-0
M. Wt: 110.15 g/mol
InChI Key: SATICYYAWWYRAM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,4-Heptadienal can be represented in 2D or 3D formats . The compound has several stereoisomers, which are molecules with the same molecular formula and sequence of bonded atoms, but different 3D orientations .


Physical And Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 177.4±9.0 °C at 760 mmHg, and a vapour pressure of 1.0±0.3 mmHg at 25°C . Its enthalpy of vaporization is 41.4±3.0 kJ/mol, and it has a flash point of 65.6±0.0 °C . The compound has an index of refraction of 1.453, a molar refractivity of 34.8±0.3 cm3, and a molar volume of 128.6±3.0 cm3 .

Scientific Research Applications

Synthesis and Characterization

2,4-Heptadienal has been a subject of interest in the field of synthetic chemistry. Forss and Hancox (1956) reported the synthetic preparation of this compound, along with its semicarbazones, 2,4-dinitrophenylhydrazones, and tetrahydroimidazole derivatives. They also recorded the ultraviolet absorption characteristics of these aldehydes and their derivatives, contributing to our understanding of their physical properties (Forss & Hancox, 1956).

Biological Control Applications

Petroski (2003) highlighted the potential use of this compound in biological control. The compound was identified as a male-specific, antennally active volatile compound from the Saltcedar leaf beetle, Diorhabda elongata, and is considered for use in the biological control of the invasive weed saltcedar (Tamarix spp.) (Petroski, 2003).

Role in Flavor Chemistry

Hoffmann (1961) isolated this compound from soybean oil, indicating its role in the flavor chemistry of foods. The study provided insight into the volatile decomposition products of soybean oil, crucial for understanding flavor profiles in food science (Hoffmann, 1961).

Thermal Degradation Studies

Zamora et al. (2015) studied the thermal degradation of this compound, which is significant in understanding its stability and potential formation of new compounds that could influence nucleophile/aldehyde reactions in various contexts, particularly in food chemistry (Zamora et al., 2015).

Atmospheric Chemistry

Colmenar et al. (2014) investigated the atmospheric reactions of E,E-2,4-hexadienal, a structurally related compound to this compound, with various radicals. This research is crucial for understanding the environmental impact and behavior of such compounds in the atmosphere (Colmenar et al., 2014).

Safety and Hazards

When handling 2,4-Heptadienal, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

2,4-Heptadienal is a volatile compound that is primarily targeted towards the olfactory receptors in organisms. It is known to contribute to the aroma and flavor of various foods . The compound’s primary targets are therefore the olfactory receptors, which play a crucial role in the perception of smell.

Mode of Action

The interaction of this compound with its targets involves the binding of the compound to the olfactory receptors. This binding triggers a signal transduction pathway that results in the perception of smell. The specific changes resulting from this interaction include the generation of nerve impulses that are transmitted to the brain, where they are interpreted as specific smells .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the signal transduction pathways associated with the perception of smell. Upon binding to the olfactory receptors, this compound triggers a series of biochemical reactions that result in the generation of nerve impulses. These impulses are then transmitted along the olfactory nerve to the brain, where they are interpreted as specific smells .

Pharmacokinetics

The bioavailability of this compound is likely to be influenced by factors such as its concentration and the duration of exposure .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the perception of smell. By binding to olfactory receptors and triggering signal transduction pathways, this compound results in the generation of nerve impulses that are perceived as specific smells. This can contribute to the sensory qualities of foods and other substances .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other volatile compounds can affect the perception of smell by competing for binding sites on the olfactory receptors. Additionally, factors such as temperature and pH can influence the stability and volatility of this compound, thereby affecting its action and efficacy .

properties

IUPAC Name

(2E,4E)-hepta-2,4-dienal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h3-7H,2H2,1H3/b4-3+,6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SATICYYAWWYRAM-VNKDHWASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064057, DTXSID60872846
Record name 2,4-Heptadienal
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Record name (2E,4E)-Hepta-2,4-dienal
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Molecular Weight

110.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Slightly yellow liquid; fatty, green aroma
Record name (E,E)-2,4-Heptadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1170/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Soluble in fixed oils; Insoluble in water, soluble (in ethanol)
Record name (E,E)-2,4-Heptadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1170/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.822-0.828
Record name (E,E)-2,4-Heptadienal
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1170/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS RN

4313-03-5, 5910-85-0
Record name (E,E)-2,4-Heptadienal
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Record name 2,4-Heptadienal, (2E,4E)-
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Record name 2,4-Heptadienal
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 2,4-heptadienal known for?

A1: this compound is a volatile organic compound known for its potent aroma, often described as fatty, rancid, or fishy. [, , , ]

Q2: In what food products is this compound found?

A2: This compound is commonly found in oxidized fats and oils, contributing to off-flavors in products like fish oil, cooked meat, and heated soybean oil. [, , , ] It is also a key aroma compound in some teas, like Lu'an Guapian green tea, contributing to its characteristic flowery notes. []

Q3: Does the configuration of this compound affect its aroma?

A3: Yes, different isomers of this compound exhibit distinct aroma profiles. For instance, (E,E)-2,4-heptadienal is associated with a fishy odor, while (E,Z)-2,4-heptadienal contributes to a cucumber-like aroma. [, , ]

Q4: How is this compound formed?

A4: It is primarily generated through the oxidation of polyunsaturated fatty acids (PUFAs), such as linoleic acid and linolenic acid, in the presence of enzymes like lipoxygenase. [, , , ] This process is often implicated in the development of undesirable flavors in foods.

Q5: Are there any natural sources of this compound?

A5: Yes, this compound is naturally produced by certain plants, like Gynandropsis gynandra, as a defense mechanism against spider mites. [] It is also found in the volatile profiles of some teas and is a byproduct of microbial metabolism during the fermentation of Fuzhuan brick-tea. []

Q6: Can environmental factors influence this compound production?

A6: Research suggests that elevated atmospheric carbon dioxide levels can lead to increased concentrations of this compound in plants like broccoli. [] This highlights the potential impact of environmental changes on plant metabolism and volatile production.

Q7: Does this compound have any biological activity?

A7: While primarily known for its aroma, research indicates that this compound exhibits antibacterial and antifungal properties. [] It has demonstrated activity against rice bacterial blight caused by Xanthomonas oryzae pv oryzae (Xoo), the rice fungal pathogen Magnaporthe oryzae, and is toxic to certain insects. [, ]

Q8: Can you provide the structural characteristics of this compound?

A8:
Molecular Formula: C7H10O* Molecular Weight: 110.15 g/mol * Spectroscopic Data:* Identification and characterization are typically achieved using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR). [, , , , , ]

Q9: How is this compound used in research?

A9: Scientists use this compound in various research areas, including:* Food Science: Monitoring lipid oxidation in food products and developing strategies to minimize the formation of undesirable flavors. [, ]* Plant Science: Investigating its role as a signaling molecule in plant defense mechanisms. []* Environmental Science: Studying its production in response to environmental stressors and its potential impact on ecosystems. []

Q10: Are there any methods to reduce this compound levels in food?

A10: Yes, techniques like deodorization using natural extracts, such as ginger juice, have shown promise in reducing this compound and other volatile compounds responsible for fishy off-flavors in fish. [] Additionally, controlling storage conditions and incorporating antioxidants can help minimize lipid oxidation and subsequent formation of this compound. [, ]

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